molecular formula C20H21ClN4O2 B2449547 1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea CAS No. 1421462-01-2

1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

Cat. No.: B2449547
CAS No.: 1421462-01-2
M. Wt: 384.86
InChI Key: IYNGLLRDPFSMKD-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 2-phenyl-1H-imidazole.

    Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with an isocyanate derivative to form an intermediate urea compound.

    Coupling Reaction: The intermediate is then coupled with 3-(2-phenyl-1H-imidazol-1-yl)propylamine under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate: Similar structure but with a carbamate group.

Uniqueness

1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-27-18-9-8-16(21)14-17(18)24-20(26)23-10-5-12-25-13-11-22-19(25)15-6-3-2-4-7-15/h2-4,6-9,11,13-14H,5,10,12H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNGLLRDPFSMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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